Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

説明

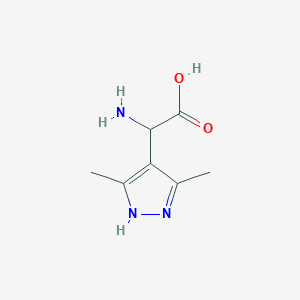

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol It is characterized by the presence of an amino group attached to a pyrazole ring, which is further substituted with two methyl groups at positions 3 and 5

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with glycine or its derivatives under suitable conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reaction, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions: Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the substituent introduced.

科学的研究の応用

Medicinal Chemistry

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid serves as a precursor for synthesizing various pyrazole derivatives, which have been shown to exhibit therapeutic properties. The compound's structure allows for modifications that enhance its efficacy against specific diseases.

Anticancer Activity

Research indicates that derivatives of this compound possess significant anticancer properties. For instance:

- Case Study 1 : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated substantial antiproliferative effects against pancreatic cancer cell lines (MIA PaCa-2), with an IC50 value of less than 0.5 µM. The mechanism involved the inhibition of mTORC1 signaling pathways, leading to altered autophagic processes .

Neurological Applications

Compounds derived from this compound have been investigated for their potential in treating neurological disorders. They are being explored as anxiolytic and antiepileptic agents due to their ability to modulate neurotransmitter systems and reduce neuronal excitability .

Biological Research

The compound is also utilized in various biological studies to understand its mechanisms of action and interaction with biological systems.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives and acetic acid derivatives. The resulting compounds can be tailored for specific biological activities.

Synthesis Pathways

The synthesis typically involves:

- Condensation reactions between substituted pyrazoles and acetic acid derivatives.

The following table summarizes the biological activities of various derivatives of this compound:

| Compound Name | Activity Type | Target Cells | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate HCl | Antiproliferative | MIA PaCa-2 (pancreatic cancer) | < 0.5 | mTORC1 inhibition, Autophagy modulation |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Antiproliferative | Various cancer types | < 0.5 | Autophagic flux disruption |

| Curcumin analogues with pyrazole structure | Anticancer | Breast & Liver cancer | < 10 | Multiple targets (e.g., EGFR, VEGFR) |

作用機序

The mechanism of action of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .

類似化合物との比較

3,5-Dimethyl-1H-pyrazole: Lacks the amino and acetic acid groups, making it less versatile in chemical reactions.

Amino(1H-pyrazol-4-yl)acetic acid: Similar structure but without the methyl groups, which can affect its reactivity and biological activity.

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an acetic acid group, leading to different chemical properties.

Uniqueness: Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both amino and acetic acid groups, which provide a combination of reactivity and potential biological activity not found in the similar compounds listed above. This makes it a valuable compound for various applications in research and industry.

生物活性

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (ADPA) is a compound that has recently gained attention in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of ADPA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

ADPA is characterized by the presence of a pyrazole ring with two methyl substitutions at positions 3 and 5, along with an amino group and an acetic acid side chain. The molecular formula of ADPA is , with a molecular weight of approximately 242.11 g/mol . The structural features of ADPA contribute to its lipophilicity and ability to interact with various biological targets.

Synthesis

The synthesis of ADPA typically involves several steps that allow for the efficient production of the compound while maintaining high purity levels. Common methods include:

- Knorr Reaction : This method involves the condensation of hydrazine precursors with acetylacetone to incorporate the pyrazole ring structure.

- One-Pot Synthesis : Recent studies have demonstrated the ability to synthesize ADPA derivatives in a single reaction step, enhancing efficiency and reducing the need for multiple purification processes .

Biological Activities

ADPA exhibits a range of biological activities that are being explored in various fields:

Neuroprotective Effects

Research indicates that ADPA may have neuroprotective properties, potentially modulating neurotransmitter systems involved in neurodegenerative diseases. This activity is attributed to its structural similarity to other biologically active compounds that influence metabolic pathways.

Anticancer Activity

Several studies have reported on the anticancer potential of ADPA and related compounds. For instance, compounds containing a pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HT29) .

The following table summarizes the cytotoxic activity of different pyrazole derivatives compared to standard chemotherapeutic agents:

| Compound Name | Cell Line | CC50 (µM) | Comparison |

|---|---|---|---|

| ADPA | HT29 | TBD | Potentially effective |

| 5-Fluorouracil | HT29 | 381.2 | Reference drug |

| Cisplatin | HT29 | 47.2 | Reference drug |

Antimicrobial Properties

ADPA has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against bacterial strains, suggesting a potential role in treating infections .

The mechanisms underlying the biological activities of ADPA are still under investigation. However, it is believed that:

- Enzyme Interaction : ADPA may interact with enzymes involved in metabolic regulation, influencing pathways critical for cellular function.

- Receptor Modulation : The compound may act on specific receptors associated with neurotransmission and cancer cell proliferation, although detailed receptor studies are needed to confirm these interactions .

Case Studies

Recent case studies have highlighted the therapeutic potential of ADPA derivatives in preclinical models:

- A study demonstrated that a derivative of ADPA exhibited significant cytotoxicity against colorectal cancer cells while showing reduced toxicity towards normal cells .

- Another investigation focused on the neuroprotective effects of ADPA, revealing its capacity to enhance neuronal survival under oxidative stress conditions .

特性

IUPAC Name |

2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-5(4(2)10-9-3)6(8)7(11)12/h6H,8H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUFIONGXCUZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390122 | |

| Record name | Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67809-62-5 | |

| Record name | Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。